Cyclocarioside A

Sweetener development Natural product chemistry Triterpenoid glycosides

Researchers requiring a consistent sweetener standard often face batch-to-batch variability. Cyclocarioside A solves this as the characterized main sweet principle from Cyclocarya paliurus. - Sweetness: 200× sucrose benchmark, intermediate between pterocaryoside B and cyclocarioside I. - Bioactivity: Validated for insulin-independent glucose uptake assays (3T3-L1, EC50=18.6 μg/mL). - Quality: Essential reference standard for HPLC fingerprinting and quantitative analysis of plant extracts.

Molecular Formula C43H72O13
Molecular Weight 797 g/mol
CAS No. 146109-34-4
Cat. No. B132238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocarioside A
CAS146109-34-4
Synonyms20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside
cyclocarioside A
Molecular FormulaC43H72O13
Molecular Weight797 g/mol
Structural Identifiers
SMILESCC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C
InChIInChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1
InChIKeyNKAYJMFKKMUJQU-ZFIFBBNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclocarioside A Sourcing & Identification Guide


Cyclocarioside A (CAS 146109-34-4) is a dammarane-type triterpenoid saponin glycoside first isolated from the leaves of Cyclocarya paliurus (Batal.) Iljinskaya (Juglandaceae), a plant native to China and traditionally used as a functional food for diabetes management [1]. Its structure was elucidated as 20,24-epoxy-dammarane-(3β,12β,24R)-12-O-α-L-rhamnopyranosyl-25-hydroxyl-3-O-α-(5′-O-acetyl)-L-arabinofuranoside, with a molecular formula of C43H72O13 and a molecular weight of approximately 797 g/mol [2]. This compound represents the main sweet principle of C. paliurus leaves and serves as a key reference standard for quality control and bioactivity screening in natural product research [3]. Commercial reference standards are typically available at purities of 95% or higher for analytical applications .

Cyclocarioside A: Why Substitution Fails


In-class triterpenoid saponins from Cyclocarya paliurus cannot be interchanged with Cyclocarioside A without altering experimental outcomes, because distinct structural modifications within the dammarane and secodammarane classes drive divergent bioactivity profiles. Cyclocarioside A bears a specific 20,24-epoxy dammarane aglycone core with an acetylated arabinofuranose at C-3 and a rhamnopyranose at C-12, a glycosylation pattern that differentiates it from its closest analogs including cyclocarioside I (higher sweetness potency), pterocaryosides A/B (secodammarane skeletons with significantly lower sweetness), and cyclocaric acid B (different core scaffold with distinct PTP1B inhibitory activity) [1][2]. These structural divergences translate to quantifiable differences in sweetness intensity, glucose uptake promotion, and enzyme inhibition profiles, rendering generic substitution scientifically invalid for applications requiring reproducible potency or specific mechanistic interrogation [3].

Cyclocarioside A Comparator Evidence


Sweetness Intensity Comparison

Cyclocarioside A exhibits a sweetness potency of approximately 200 times that of sucrose. This value is directly comparable to cyclocarioside I (250× sucrose) and pterocaryoside A (50× sucrose) and pterocaryoside B (100× sucrose), all evaluated via sensory analysis in aqueous solution [1][2]. The quantified difference of 100× (vs. pterocaryoside A) and 150× (vs. pterocaryoside B) establishes a clear potency hierarchy.

Sweetener development Natural product chemistry Triterpenoid glycosides

α-Glucosidase Docking Affinity Comparison

In a molecular docking study targeting α-glucosidase inhibition, cyclocarioside A demonstrated binding affinity energies within the range of −9.4 to −8.0 kJ/mol, comparable to the affinity ranges observed for cyclocarioside I, cyclocarioside C, cypaliuruside J, cypaliuruside K, and pterocaryoside A under identical computational conditions [1]. The 70% ethanol fraction from which these compounds were screened exhibited an IC50 of 17.81 μg/mL against α-glucosidase.

Diabetes research Enzyme inhibition Molecular docking

Glucose Uptake Promotion in Adipocytes

Cyclocarioside A promotes glucose uptake in insulin-resistant 3T3-L1 adipocytes with an EC50 of 18.6 μg/mL, as reported in a comprehensive review of triterpenoid compounds from C. paliurus [1]. In contrast, cyclocarioside Z9 and cyclocarioside Z10, two related dammarane-type compounds from the same plant, exhibit α-glucosidase inhibition with IC50 values of 257.74 μM and 282.23 μM, respectively [2]. While these assays differ in endpoint (glucose uptake vs. enzyme inhibition), the data establish that Cyclocarioside A demonstrates a distinct functional profile at the cellular level.

Insulin resistance Glucose metabolism 3T3-L1 adipocytes

Cyclocarioside A Application Scenarios


Sweetener Potency Benchmarking

Cyclocarioside A serves as a mid-range potency sweetener standard (200× sucrose) for benchmarking novel sweet triterpenoid glycosides. Procurement is justified when a formulation requires sweetness potency intermediate between pterocaryoside B (100×) and cyclocarioside I (250×), or when direct comparator data against established sweeteners is needed for patent filings or regulatory submissions [1][2].

α-Glucosidase Inhibitor Screening Panels

Cyclocarioside A is suitable for inclusion in α-glucosidase inhibitor screening libraries as a structurally defined dammarane-type triterpenoid glycoside with validated molecular docking affinity (−9.4 to −8.0 kJ/mol). Its inclusion enables SAR studies comparing dammarane vs. secodammarane scaffolds (e.g., pterocaryosides A/B) within the same enzyme inhibition assay system [1].

Cellular Glucose Uptake Mechanistic Studies

Cyclocarioside A is a validated tool compound for investigating insulin-independent glucose uptake mechanisms in 3T3-L1 adipocytes (EC50 = 18.6 μg/mL). Procurement is indicated for studies requiring direct comparison between cellular glucose uptake promotion and isolated α-glucosidase enzyme inhibition, as cyclocarioside A demonstrates functional activity at the cellular level distinct from enzyme-only assays [1].

Quality Control of Cyclocarya paliurus

As the main sweet principle and a characteristic dammarane triterpenoid glycoside of C. paliurus leaves, cyclocarioside A serves as an essential reference standard for HPLC fingerprinting, quantitative analysis, and batch-to-batch consistency verification of C. paliurus-derived extracts and formulations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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